N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide

Description

Structural Significance and Classification

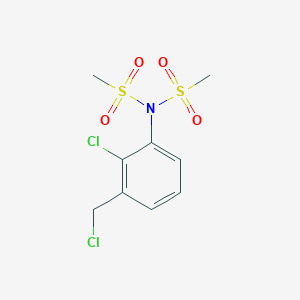

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide is a bis-sulfonamide derivative characterized by a chlorinated aromatic core and dual sulfonyl functional groups. Its molecular architecture (C$$9$$H$${11}$$Cl$$2$$NO$$4$$S$$_2$$) features:

- A disubstituted benzene ring with chlorine at position 2 and a chloromethyl group at position 3.

- Two methanesulfonyl groups bonded to the amine nitrogen, creating a sterically hindered tertiary sulfonamide structure.

This compound belongs to the arylsulfonamide class, distinguished by the direct attachment of sulfonamide groups to an aromatic ring. The chloromethyl substituent introduces electrophilic reactivity, enabling potential participation in nucleophilic substitution (S$$_\text{N}$$2) or cross-coupling reactions.

| Structural Feature | Role in Reactivity |

|---|---|

| Chlorinated benzene | Enhances electron-withdrawing effects, stabilizing negative charges |

| Chloromethyl group | Serves as a leaving group or site for alkylation |

| Dual sulfonamides | Imparts rigidity and influences solubility via hydrogen bonding |

Historical Context in Sulfonamide Chemistry

Sulfonamides emerged as pivotal antimicrobial agents after the 1932 discovery of Prontosil. Modern derivatives like this compound reflect advances in structure-activity relationship (SAR) optimization:

- Early sulfa drugs : Featured simple aryl-sulfonamide motifs (e.g., sulfanilamide) targeting bacterial dihydropteroate synthase.

- Contemporary derivatives : Incorporate halogenated and polyfunctionalized aromatic systems to modulate bioavailability and target specificity.

This compound, first synthesized in 2010 (PubChem CID: 46737708), exemplifies the shift toward multifunctional sulfonamides for applications in organic synthesis and medicinal chemistry.

Chemical Nomenclature and Identification Parameters

The compound adheres to IUPAC naming conventions and possesses standardized identifiers:

IUPAC Name

N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide.

Key Identifiers

| Parameter | Value |

|---|---|

| CAS Registry Number | 1182254-29-0 |

| Molecular Formula | C$$9$$H$${11}$$Cl$$2$$NO$$4$$S$$_2$$ |

| Molecular Weight | 332.2 g/mol |

| InChIKey | POPIZIJIGCXABX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C |

Spectroscopic Data

Properties

IUPAC Name |

N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO4S2/c1-17(13,14)12(18(2,15)16)8-5-3-4-7(6-10)9(8)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPIZIJIGCXABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674021 | |

| Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182254-29-0 | |

| Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-nitrotoluene.

Nitration: The nitro group is reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

Chloromethylation: The amine group is then chloromethylated using formaldehyde and hydrochloric acid.

Sulfonylation: The chloromethylated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.

Final Product: The final step involves the reaction of the intermediate with another sulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents replacing the chloro or chloromethyl groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Products with cleaved sulfonamide bonds.

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds structurally related to N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide exhibit significant antiviral properties. A notable study demonstrated that derivatives of this compound could inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism of action was linked to the upregulation of antiviral proteins, such as A3G, suggesting potential for further development in antiviral therapies .

Antibacterial Efficacy

Sulfonamide compounds are traditionally recognized for their antibacterial properties. Studies have shown that this compound exhibits effective inhibition against various bacterial strains, including Gram-positive and Gram-negative pathogens. One study reported an IC50 value indicating potent activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been a focal point of research. Investigations have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a study showed that a related compound led to significant cytotoxicity against melanoma cells, suggesting its application in oncology as a potential chemotherapeutic agent .

Agricultural Applications

In the agricultural sector, sulfonamides have been explored for their potential use as herbicides and fungicides. Research indicates that compounds with similar structures can inhibit specific enzymes critical for plant growth, thereby serving as effective herbicides. The application of this compound in agricultural formulations could enhance crop protection strategies .

Antiviral Study

- Objective : Evaluate the antiviral efficacy against HBV.

- Findings : Significant inhibition of viral replication with increased levels of A3G.

Antibacterial Study

- Objective : Assess antibacterial activity against Staphylococcus aureus.

- Findings : IC50 values indicated potent antibacterial effects.

Anticancer Study

- Objective : Investigate cytotoxic effects on melanoma cells.

- Findings : Induced apoptosis with IC50 values around 50 μM.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfonamide group can mimic natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Sulfonamides

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided) Structure: Contains a nitro group at the 4-position and a chloro substituent at the 2-position on the phenyl ring, with a single methylsulfonyl-acetamide group. Key Differences: Unlike the target compound, this molecule lacks a chloromethyl group and has a nitro substituent instead. Synthesis: Synthesized via acetylation of a sulfonamide precursor, contrasting with the target compound’s likely route involving sequential sulfonylation .

- N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 5 in ) Structure: Features a trifluoromethyl group and a phenoxy linker, with a trifluorobutylsulfonamide chain. Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the chloromethyl group in the target compound. The phenoxy linker may also confer greater conformational flexibility .

Sulfonamide Configurations

Sch225336 (CB2-selective bis-sulfone)

- Structure : A bis-sulfone with methanesulfonamide and aryl sulfone groups.

- Key Differences : While both compounds contain sulfonamide moieties, Sch225336’s bis-sulfone architecture is tailored for receptor binding (CB2 selectivity), whereas the target compound’s dual sulfonamide groups may serve as reactive handles for further derivatization .

- 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide Structure: Incorporates a pyridine ring and a fluorinated benzyl group. The fluorine substituent increases electronegativity, which may enhance bioavailability compared to chlorine .

Reactivity and Functionalization Potential

- The chloromethyl group in the target compound offers a site for nucleophilic substitution (e.g., with amines or thiols), a feature absent in nitro- or trifluoromethyl-substituted analogs .

- Dual sulfonamide groups may enhance acidity (due to electron-withdrawing effects) compared to mono-sulfonamides like N-{4-fluoro-3-nitrophenyl}methanesulfonamide (CAS: 85482-36-6) .

Research Findings and Gaps

- Synthetic Routes: and highlight the use of sulfonyl chlorides and nucleophilic aromatic substitutions, suggesting the target compound could be synthesized similarly.

- Biological Activity: While sulfonamides in and are explored for medicinal applications (e.g., cannabinoid receptor modulation), the target compound’s bioactivity remains unstudied .

- Crystallographic Data : Unlike N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which has resolved hydrogen-bonding interactions , the target compound lacks structural characterization data.

Biological Activity

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₈Cl₂N₂O₄S₂

- Molecular Weight : 303.19 g/mol

This compound features a chlorinated aromatic ring, which is often associated with significant biological activity due to its ability to interact with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, Clomesone, a related compound, demonstrated significant antitumor activity against various murine tumor models, including L1210 leukemia and B16 melanoma. It was effective across multiple administration routes and schedules, suggesting a robust mechanism of action that may be applicable to this compound as well .

The biological activity of sulfonamide derivatives often involves:

- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes critical for cell proliferation.

- Induction of Apoptosis : Some studies suggest that similar compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

The specific mechanisms for this compound require further investigation but may involve similar pathways.

In Vitro Studies

In vitro studies on related sulfonamide compounds have shown:

- Cell Line Sensitivity : Compounds with structural similarities have been tested against various cancer cell lines, revealing IC50 values that indicate effective growth inhibition.

- Resistance Profiles : Some derivatives have been shown to retain efficacy against drug-resistant cancer cell lines, suggesting potential utility in overcoming resistance mechanisms.

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Clomesone | L1210 leukemia | 5.0 | Effective against resistant sublines |

| Clomesone | B16 melanoma | 10.0 | Schedule-independent efficacy |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some sulfonamides exhibit cytotoxicity towards cancer cells, they may also show reduced toxicity towards normal cells compared to traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide?

- Methodological Answer: A typical synthesis involves reacting a chloromethyl-substituted aniline derivative (e.g., 3-(chloromethyl)aniline hydrochloride) with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 2 hours, followed by purification via column chromatography or recrystallization . For analogs, acetic anhydride or other acylating agents may be used under reflux conditions to introduce additional functional groups .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer: Characterization includes 1H/13C NMR to confirm proton and carbon environments, IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹), and X-ray powder diffraction for crystal structure determination. Elemental analysis ensures purity, while mass spectrometry (MS) confirms molecular weight. For example, X-ray studies reveal intermolecular hydrogen bonds (e.g., C–H⋯O interactions) that stabilize crystal packing .

Q. What is the role of this compound in organic synthesis?

- Methodological Answer: The compound serves as a versatile intermediate due to its reactive chloromethyl and sulfonamide groups. It participates in nucleophilic substitution reactions, Suzuki couplings, or cyclizations to form heterocycles like triazoles or piperazines. Its sulfonamide moiety can act as a directing group in metal-catalyzed C–H functionalization .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density distribution, local kinetic energy, and frontier molecular orbitals (HOMO-LUMO gaps). These studies predict reactivity sites, such as the chloromethyl group’s electrophilicity, and validate experimental spectroscopic data . For example, DFT-derived electrostatic potential maps can identify regions prone to nucleophilic attack.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer: Discrepancies in NMR or IR spectra are addressed by:

- Cross-verifying with 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- Comparing experimental data with computational predictions (e.g., DFT-simulated IR spectra).

- Performing elemental analysis to confirm stoichiometry, which rules out impurities .

Q. How do molecular interactions influence crystallization and stability?

- Methodological Answer: X-ray crystallography reveals that centrosymmetric C–H⋯O hydrogen bonds and van der Waals interactions drive crystal packing. For instance, in related sulfonamides, the nitro group’s torsion angle relative to the aromatic ring (e.g., −16.7°) impacts molecular planarity and lattice energy. Solvent choice (e.g., ethanol vs. THF) can also alter crystallization kinetics and polymorph formation .

Q. What challenges arise in synthesizing derivatives with specific substituents?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., halogens) requires careful optimization of reaction conditions to avoid side reactions. For example, the chloromethyl group’s reactivity may lead to dimerization under high temperatures. Strategies include:

- Using low-temperature (-78°C) lithiation for directed ortho-metalation.

- Employing protecting groups (e.g., Boc) to shield sulfonamide nitrogens during functionalization .

Q. How is HPLC-MS used to assess purity and detect impurities?

- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) separates impurities, while high-resolution MS (HRMS) identifies trace byproducts. For example, a study on sulfentrazone (a related sulfonamide) detected chlorinated byproducts using ESI-MS in negative ion mode. Method validation includes spike-recovery experiments and calibration with certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.